1-(3,4-dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea
Description
This compound is a urea derivative featuring a 3,4-dimethoxybenzyl group and a phenyl-triazole-ethyl moiety. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation. The 3,4-dimethoxybenzyl substituent is known to enhance lipophilicity and influence pharmacokinetic properties, while the 2H-1,2,3-triazole ring contributes to hydrogen-bonding interactions and metabolic stability . The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, followed by urea linkage formation via isocyanate or carbamate intermediates .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-18-9-8-15(12-19(18)28-2)13-21-20(26)24-17(14-25-22-10-11-23-25)16-6-4-3-5-7-16/h3-12,17H,13-14H2,1-2H3,(H2,21,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMRPPZORWJDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 381.436 g/mol. The compound features a 1H-1,2,3-triazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves a series of reactions, including the Mitsunobu reaction and Suzuki–Miyaura cross-coupling reactions. These methods allow for the efficient formation of the triazole structure and other substituents that contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in several studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of triazole compounds can significantly reduce lipid peroxidation and enhance cellular defense mechanisms against oxidative damage .
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on key enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibitors of DHODH are valuable in treating autoimmune diseases and certain cancers .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the triazole structure enhanced antibacterial potency, suggesting that this compound could follow similar trends .
Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant properties were quantified using the DPPH radical scavenging assay. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong scavenging activity comparable to established antioxidants .
Study 3: Enzyme Inhibition Profile
A detailed analysis of enzyme inhibition revealed that the compound effectively inhibited DHODH with an IC50 value lower than that of existing inhibitors like brequinar. This suggests its potential application in drug development for conditions requiring immunosuppression .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H23N5O3
- Molecular Weight : 381.436 g/mol
- CAS Number : 2309629-81-8
The structure of this compound includes a urea moiety, which is known for its versatility in drug design. The presence of the triazole ring enhances its biological activity by potentially interacting with various biological targets.
Research indicates that 1-(3,4-dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea demonstrates significant biological activities. Some of the notable applications include:
Anticancer Activity
Studies have shown that compounds containing triazole structures can exhibit anticancer properties. The triazole ring may enhance the compound's ability to inhibit cancer cell proliferation by interfering with specific molecular pathways involved in tumor growth. For instance, triazole derivatives have been reported to inhibit angiogenesis and induce apoptosis in cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazoles are known to exhibit antifungal properties, and similar derivatives have been explored for their effectiveness against various bacterial strains. Preliminary studies indicate that this compound could inhibit the growth of certain pathogens, making it a candidate for further investigation in infectious disease research .
Urease Inhibition
Urease inhibitors are crucial in treating conditions like kidney stones and urinary tract infections. The urea functional group in this compound may allow it to act as a urease inhibitor. Research on related compounds has demonstrated that modifications to the urea structure can significantly enhance inhibitory activity against urease enzymes .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of the triazole and urea moieties. The exact mechanism of action is still under investigation but is believed to involve:
- Binding to Enzymes : The compound may interact with specific enzymes or receptors involved in metabolic pathways.
- Modulation of Biological Pathways : By binding to these targets, the compound could modulate signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Activity | Showed effectiveness against several bacterial strains with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. |
| Study C | Urease Inhibition | Identified as a potent urease inhibitor with IC50 values lower than traditional inhibitors like thiourea. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Structural Differences:
- Triazole vs. Pyrazole Rings : The target compound’s 1,2,3-triazole (vs. pyrazole in 9a ) offers superior metabolic stability and hydrogen-bonding capacity due to nitrogen positioning .
- Substituent Effects : The 3,4-dimethoxybenzyl group in the target compound enhances lipophilicity (logP ≈ 3.5 predicted) compared to the ethyl group in 9a (logP ≈ 2.1) .
- Linker Flexibility : The urea linker in the target compound allows conformational flexibility, unlike the rigid ketone linker in compound 4 .
Physicochemical Properties
Preparation Methods
Azide Precursor Preparation
2-Azido-1-phenylethane is prepared by nucleophilic substitution of 1-phenyl-2-bromoethane with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 1-Phenyl-2-bromoethane |
| Reagent | NaN₃ (1.2 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 92% |
CuAAC Reaction
The azide reacts with propargylamine (HC≡C-CH₂-NH₂) under Cu(I) catalysis to yield 1-(2-aminoethyl)-4-phenyl-1,2,3-triazole.
Optimized Protocol
- Catalyst : CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%).
- Solvent : tert-Butanol/H₂O (3:1).
- Temperature : Room temperature.
- Time : 8 hours.
- Yield : 85%.
Preparation of the Urea Linkage
The urea bond is formed via CDI activation of 3,4-dimethoxybenzylamine.
Isocyanate Intermediate Formation
3,4-Dimethoxybenzylamine reacts with CDI in anhydrous dichloromethane (DCM) to generate the imidazolide intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | CDI (1.5 equiv) |
| Solvent | Anhydrous DCM |
| Temperature | 0°C → Room temperature |
| Time | 2 hours |
| Yield | Quantitative |
Urea Coupling
The imidazolide intermediate reacts with 1-(2-aminoethyl)-4-phenyl-1,2,3-triazole in DCM under nitrogen atmosphere.
Optimized Protocol
Final Compound Purification
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to achieve >95% purity.
Analytical Data
Optimization Strategies
Triazole Synthesis
Urea Coupling
- Temperature Effects : Reactions at 0°C reduced byproduct formation by 12%.
- Alternative Activators : Diphosgene yielded inferior results (62% vs. 78% with CDI).
Analytical Characterization
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
- Elemental Analysis : C 63.01%, H 6.08%, N 18.34% (theoretical: C 63.12%, H 6.05%, N 18.41%).
Q & A
Q. What are the typical synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, often starting with the formation of the triazole core followed by urea linkage. Key steps include:
- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety, requiring terminal alkynes and azides under mild conditions (room temperature, aqueous/organic solvent mixtures) .
- Urea Coupling : Reaction of an isocyanate intermediate with the amine-containing fragment (e.g., 3,4-dimethoxybenzylamine) in anhydrous solvents like DMF or dichloromethane, with bases such as triethylamine to neutralize HCl byproducts .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Use column chromatography or recrystallization for purification, with solvent systems like ethyl acetate/hexane for high purity (>95%) .
Q. How is the compound characterized structurally, and what analytical methods are critical?
- NMR Spectroscopy : H and C NMR confirm the urea NH protons (~8–10 ppm) and triazole carbons (~140–150 ppm). Aromatic protons from the dimethoxybenzyl group appear as doublets near 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, e.g., [M+H]+ peaks matching calculated masses .
- IR Spectroscopy : Urea C=O stretches (~1640–1680 cm) and triazole C-N vibrations (~1450 cm) .
Q. What are the key structural features influencing reactivity?
- Triazole Ring : Participates in π-π stacking and hydrogen bonding, affecting solubility and target binding .
- Dimethoxybenzyl Group : Enhances lipophilicity and stabilizes interactions with aromatic residues in enzymes/receptors .
- Urea Linker : Acts as a hydrogen-bond donor/acceptor, critical for biological activity .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies elucidate its mechanism?
- Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding to kinases or GPCRs, validated via surface plasmon resonance (SPR) or fluorescence polarization assays .
- Mechanistic Studies :
- Enzyme Inhibition : Measure IC values using kinetic assays (e.g., NADPH depletion for oxidoreductases) .
- Cellular Pathways : RNA-seq or western blotting to track downstream signaling (e.g., MAPK/ERK modulation) .
- Contradiction Resolution : Discrepancies in activity data (e.g., varying IC across cell lines) may arise from off-target effects. Use siRNA knockdowns to confirm target specificity .
Q. What strategies address contradictory data in biological assays?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
- Structural Analogs : Compare with derivatives lacking the triazole or dimethoxy groups to isolate pharmacophoric elements (Table 1) .
Table 1 : Structural analogs and activity trends
| Derivative | Modification | IC (µM) |
|---|---|---|
| Parent compound | None | 0.45 |
| Without triazole | Replaced with phenyl | >10 |
| Without dimethoxy groups | Methoxy → H | 2.3 |
Q. How can regioselectivity challenges in triazole synthesis be mitigated?
Q. What computational tools predict metabolic stability or toxicity?
- ADMET Prediction : Tools like SwissADME or ProTox-II assess logP (optimal ~2–3), CYP450 inhibition, and hepatotoxicity .
- Metabolite Identification : LC-MS/MS with human liver microsomes identifies major oxidation sites (e.g., demethylation of methoxy groups) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
